7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one
Description
7-Ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a flavone-like core structure. The compound features an ethoxy group at position 7 of the chromenone ring and a 3-methoxyphenoxy group (a phenyl ether with a methoxy substituent at position 3) at position 3 (Figure 1). Chromenones, or 4H-chromen-4-ones, are oxygen-containing heterocycles widely studied for their biological activities, including antiproliferative, antioxidant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
7-ethoxy-3-(3-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-13-7-8-15-16(10-13)22-11-17(18(15)19)23-14-6-4-5-12(9-14)20-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGXMAHGLSXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxyphenol with ethyl 3-ethoxy-4-oxo-4H-chromene-2-carboxylate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromone derivatives.
Substitution: Substituted chromone derivatives with modified ethoxy or methoxy groups.
Scientific Research Applications
7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a chromenone derivative utilized across various scientific disciplines, including chemistry, biology, medicine, and materials science. Its applications stem from its unique structural features, which enable it to participate in a variety of chemical reactions and interact with biological systems.
Scientific Research Applications
This compound serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms in chemistry. Its potential biological activities, including antimicrobial and anticancer properties, make it valuable in biology and medicine. Additionally, it is applied in material science for developing new materials with specific properties.
Chemistry
This compound is employed as a building block in synthesizing complex molecules and studying reaction mechanisms. It can undergo oxidation using reagents like potassium permanganate or chromium trioxide to form corresponding quinones. Reduction reactions can also be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives. Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Chromone derivatives, including 3-(1-Benzofuran-2-yl)-7-methoxy-2-methylchromen-4-one, are known for their significant biological activities.
Medicine
The compound is explored for potential therapeutic effects, particularly in drug discovery and development. A novel series of 3-benzylidene-4-chromanones were synthesized and tested in vitro against human cancer cell lines, showing the potential of chroman-4-one derivatives as anticancer agents .
Industry
This compound is applied in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substitution at Position 7
- 7-Ethoxy vs. 7-Methoxy: 7-Methoxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (): This compound has a methoxy group at position 7 and a bulkier 3,4-dimethoxyphenyl group at position 3. The ethoxy group in the target compound may confer greater metabolic stability due to reduced susceptibility to demethylation compared to methoxy .
Substitution at Position 3
- 3-Methoxyphenoxy vs. 3-Hydroxy or Halogenated Groups: 3-Hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (): A hydroxyl group at position 3 enhances hydrogen-bonding capacity but reduces stability under acidic conditions. The methylsulfonyl group at position 2 introduces strong electron-withdrawing effects, altering electronic distribution . 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (): Bromine at position 7 increases molecular weight and polar surface area, while the dimethylamino group at position 2 provides electron-donating effects, enhancing fluorescence properties .
Functional Group Modifications
- Phenoxy vs. Styryl or Trifluoromethyl Groups: (E)-7-Methoxy-2-[2-(prop-2-yn-1-yloxy)styryl]-4H-chromen-4-one (): The styryl group at position 2 extends conjugation, improving UV absorption and photoreactivity. 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): The trifluoromethyl group at position 2 is strongly electron-withdrawing, stabilizing the chromenone ring and altering metabolic pathways compared to methoxyphenoxy .
Biological Activity
7-Ethoxy-3-(3-methoxyphenoxy)-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and apoptosis-inducing properties. The findings are supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone with ethoxy and methoxy substituents, which are critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In a comparative study, it was found to be effective against both Escherichia coli and Staphylococcus aureus.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | 18 | 32 |
| Control (Ampicillin) | 25 | 16 |
These results indicate that the compound has potential as a therapeutic agent in treating bacterial infections .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines, including HeLa and MCF-7. The compound showed selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 20 |
| MCF-7 | 24 |
The selectivity index suggests that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells .
Induction of Apoptosis
Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases. Flow cytometry analyses demonstrated an increase in apoptotic cells upon treatment with the compound.
| Treatment | Fold Increase |
|---|---|
| Control | 1 |
| Compound | 5 |
This increase indicates a robust apoptotic response, suggesting that the compound can be further explored for its potential in cancer therapy .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of chromone derivatives. For instance, a study on structurally similar compounds indicated that modifications in substituents significantly affect biological activity. The presence of methoxy groups was found to enhance antibacterial and cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
